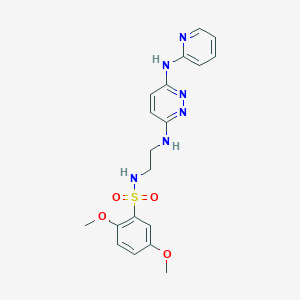

2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide" belongs to a class of benzenesulfonamide derivatives, which are known for their diverse chemical properties and potential applications in various fields such as antimicrobial activities and anticancer agents. The interest in such molecules stems from their structural complexity and the ability to interact with biological targets through multiple modes of action.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from the sulfonamide group introduction to aromatic or heteroaromatic rings followed by various functionalization strategies to introduce additional substituents. For instance, the synthesis of similar compounds has been achieved through reactions involving N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, indicating the complexity and specificity of such syntheses (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives reveals a significant variation in torsion angles and intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for their biological activity. Studies on similar compounds have shown that the presence of substituents affects the overall conformation and molecular interactions within the crystal lattice (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, which allow for the introduction of different functional groups. These reactions are pivotal in modifying the chemical properties and enhancing the biological activity of these compounds. The synthesis and reactions of similar sulfonamide-based compounds have been extensively studied, providing insights into their reactivity and potential applications (Farag et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility and melting points, are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties, which is important for their application in various fields. The analysis of similar compounds has shown a range of physical properties, indicating the versatility of these molecules (Sączewski, 2013).

Chemical Properties Analysis

Benzenesulfonamide derivatives exhibit a wide range of chemical properties, including antimicrobial and anticancer activities. These properties are attributed to their ability to interact with biological targets, such as enzymes and receptors. Studies on similar compounds have highlighted their potential as therapeutic agents, demonstrating significant antimicrobial and anticancer activities (Desai et al., 2017), (Elangovan et al., 2021).

Scientific Research Applications

Antioxidant and Enzyme Inhibition Activities

Sulphonamides Incorporating 1,3,5-triazine Motifs

This research explored benzenesulfonamides with 1,3,5-triazine structures for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The study found moderate antioxidant activities and significant inhibition against AChE and BChE by compounds within this series (Nabih Lolak et al., 2020).

Schiff Bases of Sulfa Drugs and Their Enzyme Inhibition

Enzyme Inhibition by Schiff Bases

New Schiff bases derived from sulfamethoxazole and sulfisoxazole exhibited inhibitory activities against enzymes such as cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase. Molecular docking studies were conducted to understand the interactions between these inhibitors and enzymes, suggesting potential therapeutic applications (S. Alyar et al., 2019).

Synthesis and Characterization of Sulfonamide Derivatives

Novel Pyrrolo[2,3-D]Pyrimidine Derivatives

Research into the synthesis of pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety demonstrated the potential for creating new compounds with varied biological activities. This study highlights the versatility of sulfonamide groups in the development of pharmaceuticals (M. Khashi et al., 2014).

Ligands for Metal Coordination

N-[2-(Pyridin-2-yl)ethyl]-derivatives

These compounds, incorporating methane-, benzene-, and toluenesulfonamide, were studied for their potential as ligands in metal coordination. Their molecular and supramolecular structures offer insights into their interactions with metals, which is critical for the design of metal-based drugs or catalysts (Danielle L Jacobs et al., 2013).

Polymerization Catalysts

Ethylene Polymerization

Palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands were investigated for their ability to polymerize ethylene. This research contributes to the development of new catalysts for polymer production, highlighting the role of sulfonamide derivatives in enhancing catalytic efficiency (J. Vela et al., 2007).

properties

IUPAC Name |

2,5-dimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c1-28-14-6-7-15(29-2)16(13-14)30(26,27)22-12-11-21-18-8-9-19(25-24-18)23-17-5-3-4-10-20-17/h3-10,13,22H,11-12H2,1-2H3,(H,21,24)(H,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHHUMSZOVSFAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)

![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)

![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)